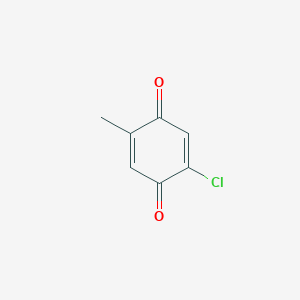

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Descripción general

Descripción

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation .

Mode of Action

Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells .

Biochemical Pathways

2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .

Pharmacokinetics

The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion .

Result of Action

The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones .

Análisis Bioquímico

Biochemical Properties

Quinones, the class of compounds to which it belongs, are known to be electron carriers playing a role in photosynthesis . They commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Molecular Mechanism

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . This suggests that 2-Chloro-5-methyl-1,4-benzoquinone may interact with biomolecules in a similar manner.

Actividad Biológica

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- (CAS No. 19832-87-2) is a compound belonging to the class of quinones, which are known for their diverse biological activities. This compound has garnered attention in research for its potential applications in cancer treatment and its interaction with various biological systems. The primary focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 156.56 g/mol

- IUPAC Name : 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione

- Canonical SMILES : CC1=CC(=O)C(=CC1=O)Cl

The biological activity of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is primarily attributed to its ability to undergo redox cycling. Quinones can accept electrons and be reduced to semiquinones, which can then be oxidized back to quinones. This cycling generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. The following mechanisms are particularly relevant:

- Redox Cycling : The compound can participate in redox reactions that produce ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Enzymatic Interactions : Quinones can interact with enzymes and proteins through alkylation and redox reactions, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that quinones possess significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of various quinone derivatives on human cancer cell lines using MTT assays. The results demonstrated that modifications in the structure of quinones could enhance their bioactivity against different tumor types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 10 | Induces apoptosis via caspase activation |

| 2-Chloro-5-methylcyclohexadiene | Various | N/A | ROS generation leading to oxidative stress |

The above table summarizes findings from studies indicating that structural modifications can significantly impact the efficacy of quinone compounds against cancer cells.

Mechanisms of Cytotoxicity

The cytotoxic effects of quinones are often mediated through:

- Apoptosis Induction : Quinones have been shown to activate apoptotic pathways in cancer cells. For example, the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) have been observed in treated cells .

Pharmacokinetics

The pharmacokinetics of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, like other quinones, is influenced by several factors:

- Lipophilicity : This affects absorption and distribution within biological systems.

- Metabolism : Reactive intermediates formed during metabolism can influence the toxicity profile of the compound.

Study on Antitumor Activity

A notable study explored the antitumor activity of a series of benzoquinone derivatives including 2-chloro-5-methyl compounds. The findings indicated that certain derivatives exhibited potent cytotoxicity against various human tumor cell lines while minimizing cardiotoxicity often associated with traditional chemotherapeutics .

Synergistic Effects

Another investigation into the synergistic effects of combining herbal extracts with quinone derivatives revealed enhanced antimicrobial and anticancer activities. This suggests potential applications in developing combination therapies utilizing 2-chloro-5-methyl compounds alongside other bioactive agents .

Propiedades

IUPAC Name |

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBEGIHROOPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173572 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-87-2 | |

| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.